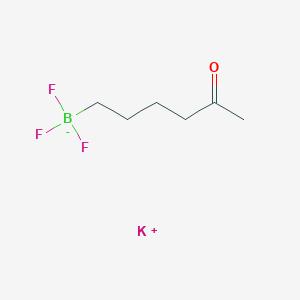

potassium;trifluoro(5-oxohexyl)boranuide

Description

Potassium trifluoro(5-oxohexyl)boranuide (CAS 329976-78-5) is an organoboron reagent with the molecular formula C₆H₁₁BF₃OK. It belongs to the class of potassium trifluoroborates (K[RF₃B]), widely used in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds. The compound features a 5-oxohexyl substituent—a six-carbon aliphatic chain terminating in a ketone group. This structural motif differentiates it from aryl- or heteroaryl-substituted trifluoroborates, which are more common in synthetic applications. Despite its industrial relevance (as noted in its safety data sheet), detailed physicochemical data (e.g., solubility, melting point) remain unavailable .

Properties

IUPAC Name |

potassium;trifluoro(5-oxohexyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BF3O.K/c1-6(11)4-2-3-5-7(8,9)10;/h2-5H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHXVCMYFMGFTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCCCC(=O)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](CCCCC(=O)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

potassium;trifluoro(5-oxohexyl)boranuide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted compounds.

Scientific Research Applications

potassium;trifluoro(5-oxohexyl)boranuide has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be utilized in studies involving cellular mechanisms and biochemical pathways. In medicine, this compound has potential therapeutic applications, although further research is needed to fully understand its efficacy and safety. Additionally, the compound finds use in industrial applications, such as the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of potassium;trifluoro(5-oxohexyl)boranuide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions. These reactions can influence various cellular processes, ultimately resulting in the observed effects of the compound. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Diversity of Substituents

The reactivity and applications of potassium trifluoroborates are heavily influenced by their substituents. Below is a comparative analysis of potassium trifluoro(5-oxohexyl)boranuide and structurally related compounds:

Reactivity in Cross-Coupling Reactions

- Aliphatic vs. Aromatic Substituents : Aryl and heteroaryl trifluoroborates (e.g., thiazole , pyridine ) are widely used in Suzuki-Miyaura reactions due to their stability and efficient coupling with aryl halides. In contrast, aliphatic trifluoroborates like potassium trifluoro(5-oxohexyl)boranuide are less common, as aliphatic boronates are prone to protodeboronation under basic conditions. However, the ketone group in the 5-oxohexyl chain offers a handle for post-coupling modifications, such as reductions or nucleophilic additions .

- Electron-Withdrawing Effects: Fluorinated substituents (e.g., trifluoromethoxy in ) increase the electrophilicity of the boron center, accelerating transmetallation in cross-coupling. The ketone in the 5-oxohexyl group may exert a moderate electron-withdrawing effect, though less pronounced than fluorine substituents.

Stability and Handling

- Moisture Sensitivity : Aliphatic trifluoroborates are generally more moisture-sensitive than aromatic analogues. While potassium trifluoro(5-oxohexyl)boranuide is reported as stable under recommended storage conditions , compounds like potassium (methoxymethyl)trifluoroborate () require stringent anhydrous handling.

- Thermal Stability: No direct data are available for the target compound, but spirocyclic derivatives (e.g., ) exhibit enhanced thermal stability due to their rigid structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.